molecular formula C12H15BrN2OS B8670329 4-[3-(6-Bromopyridin-3-yl)propyl]thiomorpholin-3-one CAS No. 918145-49-0

4-[3-(6-Bromopyridin-3-yl)propyl]thiomorpholin-3-one

Cat. No. B8670329
M. Wt: 315.23 g/mol
InChI Key: BLNDLVJKWIJCKZ-UHFFFAOYSA-N
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Patent
US08518976B2

Procedure details

60.2 mg (1.38 mmol) of sodium hydride (55% suspension in mineral oil) were added to 161.7 mg (1.38 mmol) of thiomorpholin-3-one in 5 ml of DMF, and the mixture was stirred at room temperature for 15 min. Subsequently, 350 mg (1.25 mmol) of 2-bromo-5-(3-bromopropyl)pyridine were added. The reaction mixture was stirred for 3.5 h, concentrated, admixed with water and extracted with ethyl acetate. The organic phase was separated and concentrated. Yield: 421 mg.
Quantity
60.2 mg
Type
reactant
Reaction Step One
Quantity
161.7 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:8][CH2:7][S:6][CH2:5][C:4]1=[O:9].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][CH2:19]Br)=[CH:13][N:12]=1>CN(C=O)C>[Br:10][C:11]1[N:12]=[CH:13][C:14]([CH2:17][CH2:18][CH2:19][N:3]2[CH2:8][CH2:7][S:6][CH2:5][C:4]2=[O:9])=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
60.2 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
161.7 mg
Type
reactant
Smiles
N1C(CSCC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)CCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=CC=C(C=N1)CCCN1C(CSCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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